o-Tolyl-acetyl chloride
Overview
Description
o-Tolyl-acetyl chloride, also known as 2-methylphenylacetyl chloride, is an organic compound with the chemical formula C9H9ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis as an acylating agent, introducing the acetyl group into various substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Tolyl-acetyl chloride is typically synthesized through the reaction of o-tolylacetic acid with thionyl chloride (SOCl2). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:
o-Tolylacetic acid+Thionyl chloride→o-Tolyl-acetyl chloride+Sulfur dioxide+Hydrogen chloride
The reaction mixture is usually heated to reflux to ensure complete conversion of the acid to the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and inert gas purging systems to handle the volatile and corrosive nature of thionyl chloride.
Types of Reactions:
Acylation Reactions: this compound is commonly used in Friedel-Crafts acylation reactions to introduce the acetyl group into aromatic compounds. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions:
Lewis Acids: Aluminum chloride (AlCl3), iron(III) chloride (FeCl3)
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (CH2Cl2), chloroform (CHCl3)
Major Products:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
o-Tolyl-acetyl chloride is utilized in various scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: The compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific functional properties.
Mechanism of Action
The primary mechanism of action of o-tolyl-acetyl chloride involves the formation of a highly reactive acylium ion (RCO+) in the presence of a Lewis acid catalyst. This acylium ion can then react with nucleophiles to form various acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Benzoyl chloride: Similar acylating agent but with a phenyl group instead of a tolyl group.
p-Tolyl-acetyl chloride: Positional isomer with the acetyl group at the para position.
m-Tolyl-acetyl chloride: Positional isomer with the acetyl group at the meta position.
Uniqueness: o-Tolyl-acetyl chloride is unique due to its ortho-substitution, which can influence the reactivity and steric effects in acylation reactions. This positional isomerism can lead to different reaction outcomes and selectivities compared to its meta and para counterparts.
Properties
IUPAC Name |
2-(2-methylphenyl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMIBYMTHOJWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375272 | |
Record name | o-tolyl-acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10166-09-3 | |
Record name | o-tolyl-acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10166-09-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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